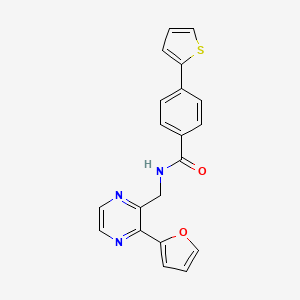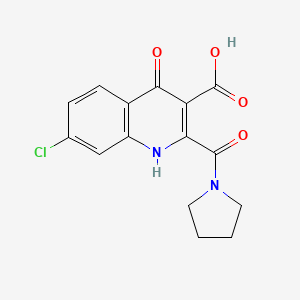
7-chloro-4-oxo-2-(pyrrolidine-1-carbonyl)-1H-quinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-chloro-4-oxo-2-(pyrrolidine-1-carbonyl)-1H-quinoline-3-carboxylic acid, also known as Ciprofloxacin, is a broad-spectrum antibiotic that belongs to the fluoroquinolone class of drugs. It is commonly used to treat bacterial infections in the respiratory, urinary, and gastrointestinal tracts.
作用機序
7-chloro-4-oxo-2-(pyrrolidine-1-carbonyl)-1H-quinoline-3-carboxylic acidn works by inhibiting the bacterial DNA gyrase and topoisomerase IV enzymes, which are essential for DNA replication and cell division. This leads to the disruption of DNA synthesis and ultimately bacterial cell death.
Biochemical and Physiological Effects:
7-chloro-4-oxo-2-(pyrrolidine-1-carbonyl)-1H-quinoline-3-carboxylic acidn has been shown to have a high degree of tissue penetration and is able to reach therapeutic concentrations in various body fluids and tissues, including the lungs, kidneys, prostate, and bone. It is also well-absorbed orally and has a bioavailability of around 70%. 7-chloro-4-oxo-2-(pyrrolidine-1-carbonyl)-1H-quinoline-3-carboxylic acidn is metabolized in the liver and excreted primarily in the urine.
実験室実験の利点と制限
7-chloro-4-oxo-2-(pyrrolidine-1-carbonyl)-1H-quinoline-3-carboxylic acidn has several advantages for use in laboratory experiments. It has a broad spectrum of activity against a wide range of bacteria, making it useful for studying bacterial infections in vitro and in vivo. It is also readily available and relatively inexpensive. However, it is important to note that the use of antibiotics in laboratory experiments can have unintended effects on the microbiome and may not accurately reflect the conditions of a natural infection.
将来の方向性
Future research on 7-chloro-4-oxo-2-(pyrrolidine-1-carbonyl)-1H-quinoline-3-carboxylic acidn could focus on its potential use in combination therapies for the treatment of bacterial infections, as well as its role in the development of antibiotic resistance. Additionally, there is a need for further investigation into the pharmacokinetics and pharmacodynamics of 7-chloro-4-oxo-2-(pyrrolidine-1-carbonyl)-1H-quinoline-3-carboxylic acidn, particularly in special populations such as children and pregnant women. Finally, the development of new fluoroquinolone antibiotics with improved efficacy and reduced side effects could be an important area of future research.
合成法
7-chloro-4-oxo-2-(pyrrolidine-1-carbonyl)-1H-quinoline-3-carboxylic acidn is synthesized from 6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid. The synthesis involves the addition of a pyrrolidine-1-carbonyl group to the 7-position of the quinoline ring, followed by the introduction of a chlorine atom at the 7-position. The resulting compound is then oxidized to form the carboxylic acid group at the 3-position.
科学的研究の応用
7-chloro-4-oxo-2-(pyrrolidine-1-carbonyl)-1H-quinoline-3-carboxylic acidn has been extensively studied for its antibacterial activity against a wide range of gram-positive and gram-negative bacteria. It has been shown to be effective against Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pneumoniae, among others. 7-chloro-4-oxo-2-(pyrrolidine-1-carbonyl)-1H-quinoline-3-carboxylic acidn has also been investigated in the treatment of tuberculosis, sexually transmitted infections, and respiratory infections.
特性
IUPAC Name |
7-chloro-4-oxo-2-(pyrrolidine-1-carbonyl)-1H-quinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c16-8-3-4-9-10(7-8)17-12(11(13(9)19)15(21)22)14(20)18-5-1-2-6-18/h3-4,7H,1-2,5-6H2,(H,17,19)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBLDAFNZGSMIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C(=O)C3=C(N2)C=C(C=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-4-hydroxy-2-(pyrrolidine-1-carbonyl)quinoline-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1E)-8-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydroxylamine](/img/structure/B2919668.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2919669.png)

![6-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)phenoxy]-N-ethylnicotinamide](/img/structure/B2919671.png)
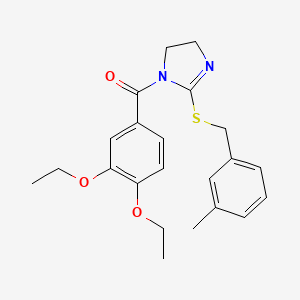
![Methyl 3-(aminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylate;dihydrochloride](/img/structure/B2919675.png)


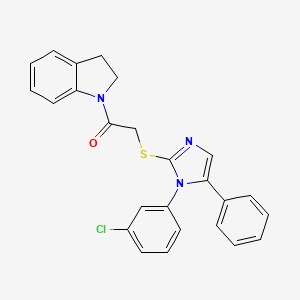
![8-(4-ethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2919682.png)

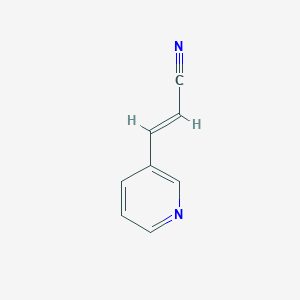
![1-[5-(Aminomethyl)pyrimidin-2-yl]piperidin-2-one;hydrochloride](/img/structure/B2919688.png)
